molecular formula C11H15NO4S B4986433 ethyl 2-(phenylmethanesulfonamido)acetate

ethyl 2-(phenylmethanesulfonamido)acetate

Cat. No.: B4986433
M. Wt: 257.31 g/mol
InChI Key: BRXLJSUPZNCIOC-UHFFFAOYSA-N
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Description

Ethyl 2-(phenylmethanesulfonamido)acetate is an organic compound that belongs to the class of esters Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(phenylmethanesulfonamido)acetate typically involves the reaction of ethyl acetate with phenylmethanesulfonamide under specific conditions. The reaction is usually catalyzed by an acid or base to facilitate the esterification process. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for better control over reaction parameters and can lead to higher yields and consistent product quality. The use of catalysts and optimized reaction conditions is essential to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(phenylmethanesulfonamido)acetate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Reduction: The compound can be reduced using reagents like lithium aluminum hydride to form the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or sulfonamide moiety, leading to the formation of different derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Reduction: Lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles such as amines or alkoxides.

Major Products Formed

    Hydrolysis: Carboxylic acid and alcohol.

    Reduction: Alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(phenylmethanesulfonamido)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme-catalyzed reactions involving esters.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-(phenylmethanesulfonamido)acetate involves its interaction with specific molecular targets. For instance, in biological systems, it may act by inhibiting certain enzymes or interacting with cellular receptors. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Ethyl 2-(phenylmethanesulfonamido)acetate can be compared with other esters and sulfonamides:

    Ethyl acetate: A simple ester used as a solvent and in flavorings.

    Phenylmethanesulfonamide: A sulfonamide with potential pharmacological properties.

    Ethyl benzoate: Another ester with applications in perfumes and flavorings.

The uniqueness of this compound lies in its combined ester and sulfonamide functionalities, which can impart distinct chemical and biological properties.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis and a subject of interest in pharmacological research.

Properties

IUPAC Name

ethyl 2-(benzylsulfonylamino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c1-2-16-11(13)8-12-17(14,15)9-10-6-4-3-5-7-10/h3-7,12H,2,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRXLJSUPZNCIOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNS(=O)(=O)CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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